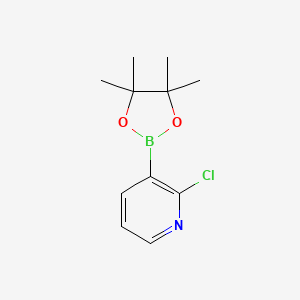
4-Methoxypyridine-2-carbonitrile
Overview
Description
4-Methoxypyridine-2-carbonitrile is a chemical compound used as a building block for the synthesis of some biologically active compounds . It is used for the preparation of a new series of benzoylated N-ylides as protein farnesyltransferase inhibitors .
Synthesis Analysis
A series of 2-methoxypyridine-3-carbonitrile bearing aryl substituents were successfully synthesized in good yields by the condensation of chalcones with malononitrile in basic medium . The condensation process, in most cases, offers a route to a variety of methoxypyridine derivatives as side products in poor yields .Molecular Structure Analysis
The molecular structure of 4-Methoxypyridine-2-carbonitrile is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
4-Methoxypyridine-2-carbonitrile can be obtained from the reaction between 2-chloro-4-nitropyridine and sodium methoxide in the presence of dioxane . It can also be prepared starting from 4-methoxy-2 (1 H)-pyridone and 4-nitropyridine N -oxide .Physical And Chemical Properties Analysis
4-Methoxypyridine-2-carbonitrile has a molecular formula of C7H6N2O and a molecular weight of 134.14 . It has a melting point of 118-121°C, a boiling point of 258°C, and a density of 1.16 . It is a solid at room temperature .Scientific Research Applications
4-Methoxypicolinonitrile: , also known as 4-Methoxypyridine-2-carbonitrile, is a chemical compound with potential applications in various fields of scientific research. Below are six unique applications, each detailed in its own section:
Proteomics Research
4-Methoxypicolinonitrile is available for purchase as a specialty product for proteomics research applications. Proteomics involves the large-scale study of proteins, particularly their structures and functions. This compound may be used in the identification and quantification of proteins, understanding their interactions, and studying post-translational modifications .
Organic Synthesis
This compound serves as a starting reagent for the stereocontrolled synthesis of complex molecules such as (±)-pumiliotoxin C and (±)-lasubine II, which have biological significance . It is also used in constructing dihydropyridin-4-ones, potential ligands for neuronal nicotinic acetylcholine receptors .
Photocatalytic Oxidation
In photocatalytic applications, researchers have reported using derivatives of 4-Methoxypicolinonitrile for the effective photocatalytic oxidation of organic sulfides in microfluidic devices, which is significant for industrial applications .
Catalysis
The compound has been used in enantioselective catalytic reactions, such as the dearomative addition of Grignard reagents to pyridines, yielding products with various alkyl substituents with decent yields and good to high enantioselectivities .
Suzuki–Miyaura Coupling
It may find application in Suzuki–Miyaura coupling reactions due to its potential as a boron reagent. This coupling reaction is widely used due to its mild and functional group tolerant reaction conditions .
Synthesis of Aryl Substituents
4-Methoxypicolinonitrile has been used in the synthesis of aryl-substituted derivatives by condensation with chalcones in a basic medium, yielding good yields of products .
Safety and Hazards
4-Methoxypyridine-2-carbonitrile is harmful if swallowed, in contact with skin, and if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to wear suitable personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Relevant Papers One relevant paper is “The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6- (2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles” which discusses the synthesis of a series of 2-methoxypyridine-3-carbonitrile bearing aryl substituents .
properties
IUPAC Name |
4-methoxypyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-10-7-2-3-9-6(4-7)5-8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGGPHUKKQTXAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00540097 | |
| Record name | 4-Methoxypyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00540097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36057-44-0 | |
| Record name | 4-Methoxypyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00540097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methoxy-pyridine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


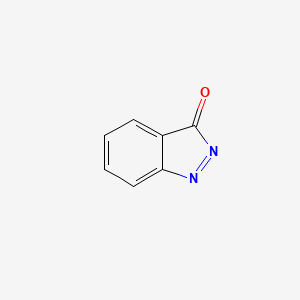




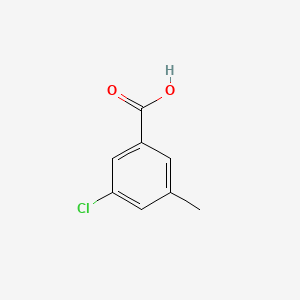


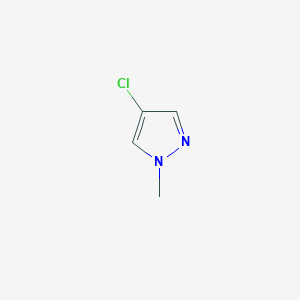
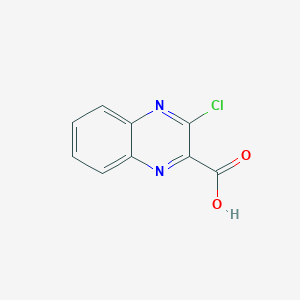
![3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine](/img/structure/B1590110.png)
